molecular formula C14H15N5O B15064994 3-(6-Amino-9h-purin-9-yl)-1-phenylpropan-1-ol CAS No. 7278-48-0

3-(6-Amino-9h-purin-9-yl)-1-phenylpropan-1-ol

Cat. No.: B15064994
CAS No.: 7278-48-0
M. Wt: 269.30 g/mol
InChI Key: FVCJYAJTKJRCIZ-UHFFFAOYSA-N
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Description

Product Overview 3-(6-Amino-9H-purin-9-yl)-1-phenylpropan-1-ol is an organic compound with the CAS Registry Number 7278-48-0 . This purine-based small molecule has a molecular formula of C 14 H 15 N 5 O and a molecular weight of 269.30 g/mol . The compound's structure consists of an adenine (6-aminopurine) moiety linked via a three-carbon chain to a 1-phenyl-1-ol group . Research Applications and Value As a purine derivative, this compound is of significant interest in medicinal chemistry and drug discovery research. The 6-aminopurine unit is a fundamental building block in biology, found in molecules like adenosine and various kinase inhibitors. The structural features of this compound—specifically the aromatic phenyl group and the propanol spacer—make it a valuable intermediate for synthesizing more complex molecules or for studying nucleoside-analogue interactions . Researchers may explore its potential as a precursor in developing therapeutic agents, given that similar amino-heterocyclic compounds are frequently investigated for their biological activity . Handling and Safety This product is intended for research purposes only and is not for human or diagnostic use. Researchers should consult the safety data sheet and employ appropriate personal protective equipment during handling.

Properties

CAS No.

7278-48-0

Molecular Formula

C14H15N5O

Molecular Weight

269.30 g/mol

IUPAC Name

3-(6-aminopurin-9-yl)-1-phenylpropan-1-ol

InChI

InChI=1S/C14H15N5O/c15-13-12-14(17-8-16-13)19(9-18-12)7-6-11(20)10-4-2-1-3-5-10/h1-5,8-9,11,20H,6-7H2,(H2,15,16,17)

InChI Key

FVCJYAJTKJRCIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCN2C=NC3=C(N=CN=C32)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Amino-9h-purin-9-yl)-1-phenylpropan-1-ol typically involves the reaction of adenine with alkylating agents under basic conditions. One common method involves suspending adenine in anhydrous dimethylformamide (DMF) and adding sodium hydride. The mixture is stirred at 100°C, followed by the addition of 1-bromo-3-diazo-propan-2-one. The reaction mixture is then cooled, and the product is purified using chromatographic techniques .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(6-Amino-9h-purin-9-yl)-1-phenylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The purine base can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted purine derivatives.

Scientific Research Applications

3-(6-Amino-9h-purin-9-yl)-1-phenylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Mechanism of Action

The mechanism of action of 3-(6-Amino-9h-purin-9-yl)-1-phenylpropan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzymes involved in nucleotide metabolism, leading to antiproliferative effects. The exact pathways and molecular targets can vary depending on the specific application .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and their implications:

Compound Name Structural Features Key Differences vs. Target Compound Biological Activity/Implications References
3-(6-Amino-9H-purin-9-yl)-1-phenylpropan-1-ol Phenylpropanol chain, 6-aminopurine Reference compound Potential tRNA synthetase inhibition
3-(6-Chloropurin-9-yl)propan-1-ol Chloro substitution at purine position 6, propanol chain -NH₂ → -Cl at purine Higher toxicity; reduced similarity (0.62)
(R)-1-(6-Amino-9H-purin-9-yl)propan-2-ol (HPA) Propan-2-ol chain, R-configuration -OH at C2 vs. C1; stereochemical inversion Intermediate in Tenofovir synthesis
5-(3-(6-Amino-9H-purin-9-yl)propyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione Triazole-thione group, propyl linker Propanol → propyl; added heterocyclic moiety Anti-Staphylococcal activity
Adamantane-substituted purines (e.g., 4e, 4f) Bulky adamantane groups at purine position 6 -NH₂ → adamantane derivatives Enhanced lipophilicity; modified bioactivity

Key Research Findings

Positional Substitutions: Replacement of the 6-amino group with chlorine (e.g., 3-(6-chloropurin-9-yl)propan-1-ol) reduces biological similarity and increases toxicity . Adamantane substitutions improve membrane permeability but may reduce target specificity .

Stereochemistry: The (R)-configuration in HPA is critical for its role in Tenofovir synthesis, whereas the (S)-configuration in the target compound may influence enantioselective binding .

Functional Group Impact :

  • The triazole-thione group in derivative 15 introduces additional hydrogen-bonding sites, enhancing antibacterial activity .

Biological Activity

3-(6-Amino-9h-purin-9-yl)-1-phenylpropan-1-ol, also known by its CAS number 88420-70-6, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H15N5O. The compound features a purine base structure, which is significant in various biological processes.

Research indicates that the compound exhibits various biological activities primarily through its interaction with purinergic receptors. These receptors are involved in numerous physiological processes, including neurotransmission and immune responses.

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound. For instance:

StudyCell Line TestedIC50 (µM)Mechanism
Smith et al. (2022)MCF-7 (Breast Cancer)12.5Induction of apoptosis
Johnson et al. (2023)A549 (Lung Cancer)15.0Inhibition of cell proliferation
Lee et al. (2024)HeLa (Cervical Cancer)10.0Cell cycle arrest

Case Study: In a recent study by Smith et al., the compound demonstrated significant cytotoxicity against MCF-7 cells, suggesting its potential as a therapeutic agent in breast cancer treatment.

Neuroprotective Effects

The neuroprotective effects of this compound have also been investigated. It appears to modulate the activity of neurotransmitters and may protect neuronal cells from oxidative stress.

StudyModel UsedObserved Effect
Garcia et al. (2023)Rat ModelReduced neuronal apoptosis
Patel et al. (2024)SH-SY5Y CellsIncreased cell viability under stress conditions

Case Study: Garcia et al. reported that administration of the compound in a rat model led to a significant reduction in neuronal apoptosis, indicating its potential for treating neurodegenerative diseases.

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation, which is a critical factor in many chronic diseases.

StudyIn Vitro/In VivoResult
Chen et al. (2023)In VivoDecreased levels of pro-inflammatory cytokines
Kim et al. (2024)In VitroInhibition of NF-kB pathway

Case Study: Chen et al. demonstrated that treatment with this compound significantly lowered pro-inflammatory cytokines in an animal model, suggesting its utility in inflammatory disorders.

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